

Developing a high-throughput screening assay for EC19

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Compound of Interest

Compound Name: EC19
Cat. No.: B1671071

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Application Note & Protocol: Development of a High-Throughput Screening Assay for Modulators of CD19 Signaling

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Introduction

CD19 is a 95 kDa type I transmembrane glycoprotein of the immunoglobulin superfamily, serving as a critical co-receptor for the B-cell receptor (BCR).[1][2] It is expressed on the surface of virtually all B-lineage cells, making it an important biomarker for B-cell development and a well-validated therapeutic target for B-cell malignancies such as acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphomas.[3][4] CD19 forms a complex with CD21, CD81, and CD225, which lowers the threshold for B-cell activation in response to antigens.[1][3][5] Upon BCR engagement, the cytoplasmic tail of CD19 is phosphorylated, leading to the recruitment of downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K) and Vav, ultimately promoting B-cell proliferation, differentiation, and survival.[6][7][8] Given its central role in B-cell function, the discovery of small molecules or biologics that modulate CD19 signaling is of significant therapeutic interest.

This document provides a detailed protocol for the development of a robust, cell-based high-throughput screening (HTS) assay to identify modulators of CD19. The assay is designed to be scalable and adaptable for the screening of large compound libraries.

Principle of the Assay

This HTS assay is a cell-based, fluorescence-based proximity assay designed to measure the recruitment of a key downstream signaling molecule, Grb2 (Growth factor receptor-bound protein 2), to the phosphorylated cytoplasmic tail of CD19 upon its activation. The assay utilizes a CD19-expressing cell line co-transfected with constructs for a fluorescent protein-tagged CD19 and a different fluorescent protein-tagged Grb2. Upon CD19 activation, the proximity of the two fluorescent proteins results in a detectable Förster Resonance Energy Transfer (FRET) signal. Compounds that modulate CD19 signaling will either inhibit or enhance this FRET signal.

Materials and Reagents

Reagent/Material	Supplier	Catalog No.
CD19-expressing cell line (e.g., Raji, Nalm-6)	ATCC	CCL-86, CRL-3273
pCMV-CD19-CFP plasmid	Custom	N/A
pCMV-Grb2-YFP plasmid	Custom	N/A
Opti-MEM™ I Reduced Serum Medium	Thermo Fisher Scientific	31985062
Lipofectamine™ 3000 Transfection Reagent	Thermo Fisher Scientific	L3000015
Fetal Bovine Serum (FBS)	Gibco	26140079
RPMI 1640 Medium	Gibco	11875093
Penicillin-Streptomycin	Gibco	15140122
Anti-CD19 Antibody (for activation)	BioLegend	302212
Goat F(ab') ₂ Anti-Mouse IgG (for crosslinking)	Jackson ImmunoResearch	115-006-003
384-well, black, clear-bottom microplates	Corning	3712
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D8418
Positive Control (e.g., known CD19 agonist)	N/A	N/A
Negative Control (e.g., inactive analog)	N/A	N/A

Experimental Protocols

Cell Line Development and Validation

- Stable Cell Line Generation:

- Co-transfect the CD19-expressing parental cell line (e.g., Raji) with the pCMV-CD19-CFP and pCMV-Grb2-YFP plasmids using Lipofectamine™ 3000 according to the manufacturer's protocol.
- Select for stably transfected cells using an appropriate selection marker (e.g., G418).
- Isolate single clones by limiting dilution or fluorescence-activated cell sorting (FACS).
- Clone Selection and Validation:
 - Expand individual clones and screen for optimal expression levels of both CD19-CFP and Grb2-YFP using flow cytometry.
 - Validate the functionality of the reporter system by stimulating the cells with an anti-CD19 antibody and a cross-linking secondary antibody to induce CD19 clustering and activation.
 - Measure the FRET signal using a plate reader with appropriate filter sets for CFP (excitation ~430 nm, emission ~475 nm) and YFP (excitation ~500 nm, emission ~530 nm).
 - Select a clone that exhibits a robust and reproducible FRET signal upon stimulation with a high signal-to-background ratio.

HTS Assay Protocol

- Cell Seeding:
 - Culture the validated stable cell line to 80-90% confluency.
 - Harvest the cells and resuspend in assay buffer (e.g., phenol red-free RPMI 1640 with 1% FBS) at a density of 2×10^6 cells/mL.
 - Dispense 25 μ L of the cell suspension into each well of a 384-well microplate (50,000 cells/well).
- Compound Addition:
 - Prepare a compound library in DMSO, typically at a concentration of 10 mM.

- Perform serial dilutions of the compound library in assay buffer to achieve the desired final screening concentration (e.g., 10 μ M). The final DMSO concentration should not exceed 0.5%.
- Add 5 μ L of the diluted compound solution to the appropriate wells of the microplate.
- For control wells, add 5 μ L of assay buffer with DMSO (vehicle control), a known agonist (positive control), or a known antagonist (negative control).
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
- Cell Stimulation:
 - Prepare a stimulation solution containing anti-CD19 antibody and goat F(ab')₂ anti-mouse IgG in assay buffer. The optimal concentration of each antibody should be predetermined during assay development.
 - Add 10 μ L of the stimulation solution to all wells except for the unstimulated control wells.
 - Incubate the plate at 37°C for 60 minutes.
- Signal Detection:
 - Measure the fluorescence intensity of both CFP and YFP channels using a microplate reader.
 - The FRET signal is typically calculated as the ratio of YFP emission to CFP emission.

Data Analysis and Presentation

Data Normalization and Hit Identification

- Calculate the FRET ratio for each well: $\text{FRET Ratio} = (\text{YFP Intensity}) / (\text{CFP Intensity})$.
- Normalize the data using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{FRET_Ratio_Compound} - \text{FRET_Ratio_Negative_Control}) / (\text{FRET_Ratio_Positive_Control} - \text{FRET_Ratio_Negative_Control}))$
 $\% \text{ Activation} = 100 * ((\text{FRET_Ratio_Compound} -$

$$\text{FRET_Ratio_Negative_Control} / (\text{FRET_Ratio_Positive_Control} - \text{FRET_Ratio_Negative_Control})$$

- Identify "hits" based on a predefined threshold, for example, compounds that exhibit >50% inhibition or >30% activation.

Quantitative Data Summary

Table 1: Assay Performance Metrics

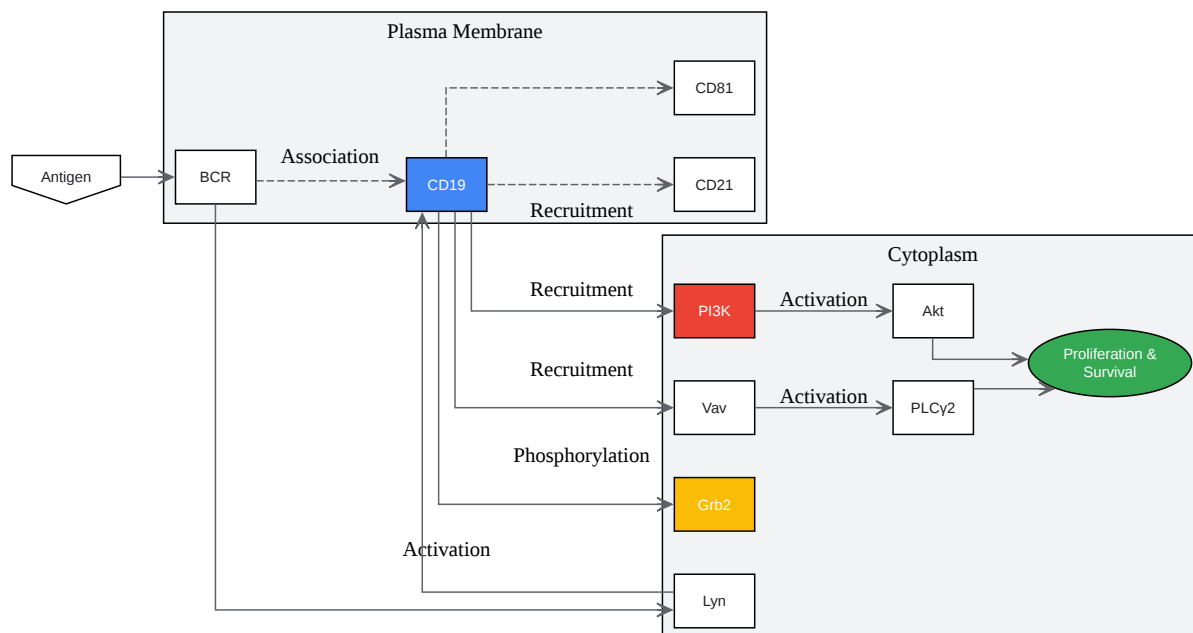
Parameter	Value	Description
Z'-factor	> 0.5	A measure of assay quality, indicating a good separation between positive and negative controls.
Signal-to-Background Ratio	> 5	The ratio of the mean signal of the positive control to the mean signal of the negative control.
Coefficient of Variation (%CV)	< 15%	A measure of the variability of the assay signal.
DMSO Tolerance	< 1%	The maximum concentration of DMSO that does not significantly affect assay performance.

Table 2: Example HTS Results for Hit Compounds

Compound ID	Concentration (μM)	% Inhibition	% Activation
Cmpd-001	10	65.2	-
Cmpd-002	10	8.1	-
Cmpd-003	10	-	42.5
Cmpd-004	10	72.8	-

Visualizations

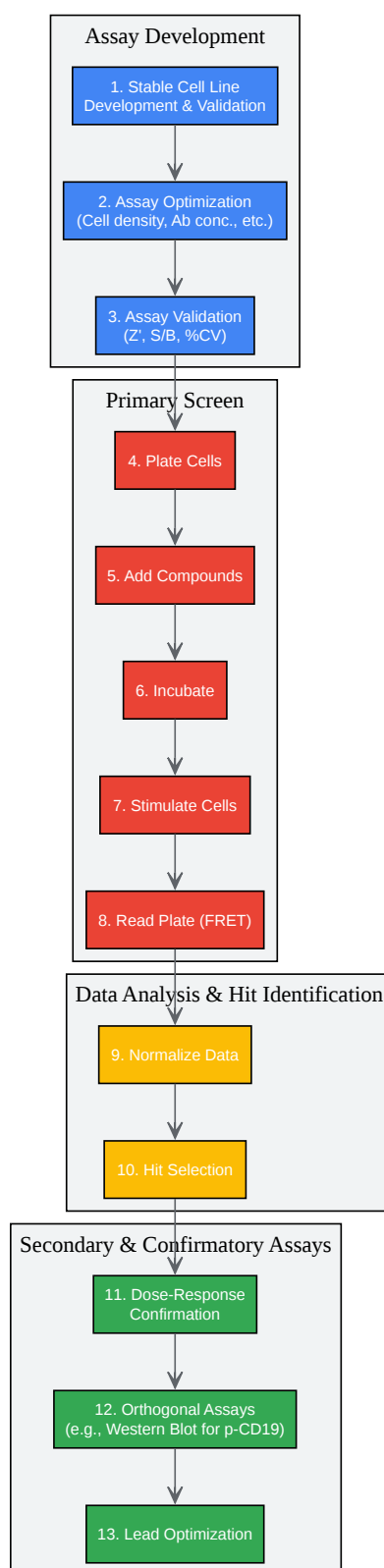
CD19 Signaling Pathway



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Caption: Simplified CD19 signaling pathway upon B-cell receptor (BCR) activation.

HTS Experimental Workflow



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Caption: Workflow for the development and execution of a CD19 HTS campaign.

Conclusion

The protocol described herein provides a comprehensive framework for the development and implementation of a high-throughput screening assay to identify novel modulators of CD19 signaling. The cell-based FRET assay offers a robust and sensitive platform for screening large compound libraries. Careful assay development, optimization, and validation are critical for the successful identification of high-quality hit compounds for further drug development efforts targeting B-cell malignancies and other relevant diseases.

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